molecular formula C15H14N2O2 B13677000 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13677000
M. Wt: 254.28 g/mol
InChI Key: WUGVYWLRHSQKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities and presence in several marketed drugs . This specific derivative is of significant interest in antibacterial and antitubercular research. The imidazo[1,2-a]pyridine core is a key structural feature in compounds under investigation as potent inhibitors of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis . These inhibitors often target the oxidative phosphorylation (OxPhos) pathway, a crucial energy generation system for the bacterium. More specifically, advanced analogues within this chemical class are known to act by inhibiting QcrB, a subunit of the essential cytochrome bcc oxidase complex (Complex III), thereby disrupting bacterial ATP synthesis and leading to bacterial death . The strategic methoxy substitutions on this scaffold are common in exploratory research to optimize drug-like properties and potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. Beyond antitubercular applications, the imidazo[1,2-a]pyridine pharmacophore is recognized for its relevance in other therapeutic areas, including anticancer, antiviral, and central nervous system (CNS) drug discovery research . This compound serves as a valuable building block for the synthesis of more complex molecules and is frequently utilized in multicomponent reactions to rapidly generate chemical libraries for high-throughput screening in hit-to-lead optimization campaigns . The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

7-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-5-3-4-11(8-12)14-10-17-7-6-13(19-2)9-15(17)16-14/h3-10H,1-2H3

InChI Key

WUGVYWLRHSQKST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Classical Condensation of 2-Aminopyridines with α-Haloketones or Aryl Methyl Ketones

  • The traditional method involves condensation of 2-aminopyridine derivatives with α-haloketones or aryl methyl ketones, often promoted by iodine or ammonium acetate as catalysts. This approach facilitates the cyclization to form the imidazo[1,2-a]pyridine core.

Multicomponent Reactions (MCRs)

  • MCRs involving 2-aminopyridine, aldehydes, and isonitriles provide a versatile, one-pot synthesis of imidazo[1,2-a]pyridines, often yielding 3-substituted derivatives with good efficiency.

Catalyst- and Solvent-Free Microwave-Assisted Synthesis

  • Microwave irradiation under catalyst- and solvent-free conditions has been shown to accelerate the synthesis of imidazo[1,2-a]pyridines, improving yields and reducing reaction times significantly.

Use of Ionic Liquids and Ultrasound

  • Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) combined with ultrasound irradiation have been employed to enhance reaction rates and yields in the synthesis of substituted imidazo[1,2-a]pyridines.

Preparation Methods Specific to 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

While direct literature on the exact preparation of 7-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is limited, the compound can be synthesized by adapting established methods for 7-substituted and 2-aryl substituted imidazo[1,2-a]pyridines, using appropriately substituted starting materials.

Starting Materials

Typical Synthetic Route

  • Condensation and Cyclization
    React 2-amino-7-methoxypyridine with 3-methoxyacetophenone in the presence of iodine or ammonium acetate under heating or microwave irradiation to promote cyclization and formation of the imidazo[1,2-a]pyridine ring.

  • Reaction Conditions Optimization

    • Solvent-free or ethanol as solvent.
    • Microwave irradiation at 65 °C for 15–60 minutes improves yield and reduces reaction time.
    • Catalysts such as iodine or FeCl3 can be used to enhance reaction efficiency.
  • Post-Reaction Treatment

    • Base treatment (e.g., NaOH or K2CO3) may be used to neutralize and purify the product.

Example Reaction Table for Optimization

Entry Solvent Catalyst Conditions Time (min) Yield (%) Notes
1 Ethanol Iodine (20 mol%) Thermal, 65 °C 60 80 Standard condition
2 Neat (solvent-free) Iodine (20 mol%) Microwave, 65 °C 15 90 Best yield, shortest time
3 Ethanol FeCl3 (10 mol%) Thermal, reflux 120 75 Lewis acid catalysis
4 Ethanol None Thermal, 80 °C 180 50 Catalyst-free, longer time
5 Ethanol [BMIM]BF4 (20 mol%) + Ultrasound 35 °C, 2.5 h 150 85 Ultrasound-assisted

Research Findings and Comparative Analysis

Yield and Efficiency

  • Microwave-assisted, catalyst- and solvent-free methods provide superior yields (up to 90%) and shorter reaction times compared to classical heating methods.
  • Use of FeCl3 as catalyst is effective but may require longer reaction times and higher temperatures.
  • Ultrasound-assisted reactions in ionic liquids offer a green chemistry approach with good yields and mild conditions.

Environmental and Practical Considerations

  • Solvent-free and catalyst-free microwave methods reduce waste and simplify purification.
  • Ionic liquids and ultrasound methods reduce energy consumption and reaction times but may require specialized equipment.
  • Classical methods often involve longer reaction times and harsher conditions, impacting scalability and environmental footprint.

Summary Table of Preparation Methods for 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Method Key Features Advantages Disadvantages References
Iodine-Promoted Condensation Heating with iodine catalyst High yield, simple reagents Longer reaction times
Microwave-Assisted Solvent-Free Microwave irradiation, no solvent Fast reaction, high yield Requires microwave equipment
FeCl3-Catalyzed Lewis Acid Method FeCl3 catalyst, thermal conditions Broad substrate scope Longer reaction times
Ultrasound + Ionic Liquid Ultrasound, ionic liquid catalyst Mild conditions, green chemistry Specialized reagents and equipment
Multicomponent Reaction (MCR) One-pot, 2-aminopyridine + aldehyde + isonitrile Versatile, rapid library synthesis May require purification steps

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic attacks, particularly at the C3 position. Key reactions include:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C, yielding 3-nitro derivatives with regioselectivity influenced by methoxy substituents .

  • Bromination : Treatment with bromine in acetic acid produces 3-bromo-substituted products, with reaction rates enhanced by electron-donating methoxy groups .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at C3:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl derivatives70–85%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N3-Alkynylated analogs65–78%

These reactions retain the methoxy groups while introducing diverse aryl/alkynyl moieties .

Nucleophilic Addition

The C3 position undergoes nucleophilic attacks under basic conditions:

  • Grignard Reagents : Reacts with RMgX (R = alkyl/aryl) in THF at −78°C to form 3-alkyl/aryl adducts .

  • Cyanomethylation : Ultrasound-assisted three-component reactions with CH₂(CN)₂ and aldehydes yield C3-cyanomethylated derivatives .

Oxidation and Rearrangements

  • KMnO₄ Oxidation : Converts the imidazo ring to quinoline derivatives under acidic conditions .

  • Acid-Catalyzed Ring Expansion : Treatment with HCl/EtOH induces rearrangement to pyrido[1,2-a]benzimidazoles.

Arylomethylation via Glyoxylic Acid

A three-step mechanism involving:

  • Condensation : With glyoxylic acid (2-oxoacetic acid) at 90°C to form α-hydroxyl-α-arylacetic acid intermediates .

  • Boronic Acid Coupling : Suzuki reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under KOtBu catalysis .

  • Decarboxylation : Thermal elimination of CO₂ yields 3-arylomethylated products .

Key Intermediate Data

IntermediateStructureIsolation Yield
3aabα-Hydroxyl-α-(4-methoxyphenyl)acetic acid adduct80%
3aacArylomethylated pre-decarboxylation product50%

Functional Group Interconversion

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ at −78°C converts methoxy groups to hydroxyls.

  • Etherification : Reacts with alkyl halides (e.g., CH₃I) under K₂CO₃ to form bis-alkoxy derivatives.

Metal-Complexation Studies

Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen lone pairs, as evidenced by:

  • UV-Vis absorption shifts (λₘₐₓ = 420–450 nm for Cu complexes) .

  • FT-IR spectra showing N→M bond stretching at 650–700 cm⁻¹ .

Scientific Research Applications

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to substituent positions and electronic properties. Key comparisons include:

Anticancer Activity
  • IP-Se-06 (3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine):
    • Substitutions: Selenium at position 3, methyl at position 7, 2-phenyl.
    • Activity: High cytotoxicity against glioblastoma A172 cells (IC50 = 1.8 μM) due to selenium’s redox-modulating properties .
    • Comparison: The target compound lacks selenium but features methoxy groups, which may reduce redox activity but enhance solubility.
Anticholinesterase Activity
  • Compound 2h (2-biphenylimidazo[1,2-a]pyridine with methyl at R4):
    • Substitutions: Biphenyl side chain, methyl at R3.
    • Activity: Potent AChE inhibition (IC50 = 79 µM) due to biphenyl interactions with peripheral anionic sites .
    • Comparison: The target compound’s 3-methoxyphenyl group may exhibit weaker AChE inhibition but better selectivity for BChE, as seen in phenyl-substituted analogs (e.g., compound 2j, IC50 = 65 µM for BChE) .
MCH1R Antagonism
  • 3-Methylimidazo[1,2-a]pyridine derivatives: Substitutions: Methyl at position 3. Activity: Enhanced MCH1R affinity due to steric and electronic effects at position 3 .

Substituent Type and Pharmacological Profiles

Compound Name Substituents (Imidazo Ring) Substituents (Phenyl Ring) Key Activity/IC50 Reference
7-Methoxy-2-(3-methoxyphenyl)imidazo... 7-OCH3, 2-(3-OCH3Ph) 3-OCH3 Not reported (hypothesized lower cytotoxicity) N/A
IP-Se-06 7-CH3, 3-Se-(2-OCH3Ph) 2-OCH3 A172 glioblastoma: 1.8 μM
Compound 2h R4-CH3, 2-biphenyl AChE: 79 µM
SCH 28080 (antiulcer agent) 8-OCH2Ph, 3-CNCH2, 2-CH3 H+/K+-ATPase inhibition
2-(3-Fluoro-4-methoxyphenyl)... 3-F, 4-OCH3 Unreported

Key Observations :

  • Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic groups (e.g., methyl or biphenyl).
  • Selenium or cyanomethyl substituents (e.g., IP-Se-06, SCH 28080) confer redox or enzyme-inhibitory properties absent in methoxy-substituted analogs.

Physicochemical and Computational Insights

  • Molecular Weight and Lipophilicity: The target compound (estimated MW = 280.3 g/mol) is heavier than methyl-substituted analogs (e.g., compound 2h, MW = ~300 g/mol) but lighter than selenylated derivatives (IP-Se-06, MW = ~400 g/mol).
  • Computational Binding Studies :

    • Acetylated imidazo[1,2-a]pyridines show predicted GABA receptor binding .
    • The target compound’s 3-methoxyphenyl group may occupy hydrophobic pockets in cholinesterases, similar to biphenyl moieties in compound 2h .

Biological Activity

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 246.27 g/mol

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities, including:

  • Antimicrobial Activity : Exhibiting effectiveness against various pathogens.
  • Anticancer Properties : Showing cytotoxicity against different cancer cell lines.
  • Cholinesterase Inhibition : Potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialActive against Mycobacterium tuberculosis and other pathogens
AnticancerCytotoxic effects on MCF7 and NCI-H460 cell lines
Cholinesterase InhibitionInhibitory effects on acetylcholinesterase (AChE)

The biological activities of 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine are attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has shown significant inhibition of cholinesterases, which are crucial in neurotransmission. This property is particularly relevant for treating conditions like Alzheimer's disease.
  • Antiparasitic Activity : It has been validated for its efficacy against Trypanosoma cruzi and Leishmania donovani, indicating potential use in treating parasitic infections .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine. The compound was tested against multiple cancer cell lines (MCF7 and NCI-H460), showing significant inhibition with IC50_{50} values indicating potent anticancer properties.

Case Study 2: Cholinesterase Inhibition

In another investigation, the compound was assessed for its cholinesterase inhibitory activity. The results indicated that it effectively inhibited AChE with an IC50_{50} value comparable to known inhibitors. This suggests its potential role in neuroprotective therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine and its analogues?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) . For example, multicomponent reactions (MCRs) using dialdehydes and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) enable efficient one-pot synthesis of structurally diverse analogues . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming hydrogen/carbon environments and substituent positions. For instance, methoxy groups (-OCH3_3) appear as singlets in 1H^1H NMR (~δ 3.8–4.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1} in imidazo rings) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the foundational pharmacological properties reported for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, antihypertensive, and antiprotozoal activities . Initial screening involves in vitro assays (e.g., enzyme inhibition or receptor binding) followed by dose-response studies. For example, structural analogues with electron-withdrawing groups (e.g., -CF3_3) show enhanced bioactivity due to improved target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with optimized biological activity?

  • Methodological Answer :

  • Substituent Modulation : Methoxy groups at positions 7 and 3-methoxyphenyl at position 2 may enhance solubility and target binding. Comparative studies of analogues with halogen (e.g., -Cl, -F) or nitro (-NO2_2) groups reveal trends in potency .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to receptors like GABAA_A or kinase targets. MD simulations assess stability of ligand-receptor complexes .
  • Data Table :
DerivativeSubstituent (Position)IC50_{50} (nM)TargetReference
7-OCH3_3, 2-(3-OCH3_3-Ph)-120GABAA_A
7-CF3_3, 2-(4-NO2_2-Ph)-45Kinase X

Q. How can researchers resolve contradictions in reported pharmacological data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time). To address this:

  • Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and controls .
  • Meta-Analysis : Compare data across publications, noting differences in IC50_{50} values or selectivity profiles. For example, conflicting anxiolytic activity may stem from off-target effects in vivo vs. in vitro .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Oxidative Ring Closure : Sodium hypochlorite (NaClO) in ethanol enables eco-friendly cyclization of hydrazine intermediates, avoiding toxic Cr(VI) reagents .
  • Solvent Selection : Use biodegradable solvents (e.g., ethanol or water) instead of DCM or DMF .
  • Catalysis : Heterogeneous catalysts (e.g., Pd/C) reduce waste in reduction steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.